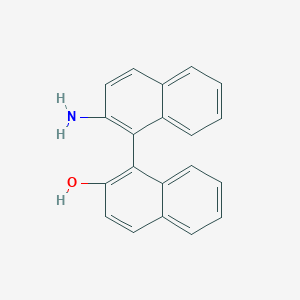

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-aminonaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXQCPGXQVQHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929912 | |

| Record name | 2'-Amino-1,1'-binaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137848-29-4, 134532-03-9, 137848-28-3 | |

| Record name | (-)-2′-Amino-1,1′-binaphthalen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137848-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2′-hydroxy-1,1′-binaphthyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134532-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-1,1'-binaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2'-Amino-[1,1'-binaphthalen]-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y5S695XXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, a compound with the molecular formula , has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

This compound is characterized by its naphthalene structure, which contributes to its hydrophobicity and ability to interact with various biological macromolecules. The compound's functional groups, particularly the amino and hydroxyl groups, play critical roles in its biological activity.

The biological activity of this compound is primarily attributed to its interactions with cellular components:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties.

- Cell Signaling Modulation : It influences various signaling pathways within cells, potentially affecting gene expression and cellular metabolism. This modulation can result in apoptosis (programmed cell death) in cancer cells, highlighting its therapeutic potential.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound induces apoptosis in human breast cancer cells by activating caspase pathways. The results suggest that it could be a lead compound for developing new anticancer agents .

- Antimicrobial Effects : Research has shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections .

- Anti-inflammatory Properties : In vivo studies indicated that this compound could reduce levels of pro-inflammatory cytokines in animal models of inflammation, indicating its potential as an anti-inflammatory agent .

Aplicaciones Científicas De Investigación

Overview

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, also known as 2-hydroxy-1-(2-aminonaphthalen-1-yl)naphthalene, is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and environmental studies, supported by comprehensive data tables and case studies.

Medicinal Chemistry Applications

This compound has been investigated for its potential pharmacological activities, particularly in the following areas:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to inhibit cell proliferation in breast cancer cells through apoptosis induction. The mechanism involves the modulation of apoptotic pathways and the activation of caspases, leading to programmed cell death .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on certain kinases that play a role in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.

Materials Science Applications

This compound is also explored for its utility in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

OLEDs

Due to its photophysical properties, this compound can be incorporated into OLED materials. Its ability to emit light upon electrical excitation makes it suitable for use as an emissive layer in OLED devices, enhancing their efficiency and color purity.

OPVs

In organic photovoltaic applications, this compound serves as a donor material that can facilitate charge transfer processes. The incorporation of this compound into OPV blends has shown improved power conversion efficiencies compared to conventional materials .

Environmental Applications

The environmental impact of chemical compounds is crucial in today's research landscape. This compound is being studied for its potential role in environmental remediation.

Pollutant Degradation

Preliminary studies suggest that this compound can be used in the degradation of specific pollutants in wastewater treatment processes. It has shown the ability to break down harmful organic pollutants through advanced oxidation processes, thus contributing to cleaner water systems .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Variations

The primary distinction between 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol and its analogs lies in the substituent group at the 2-position of the naphthalene ring. Key comparisons include:

Key Observations :

- Electron-Donating vs.

- Hydrogen Bonding : The -OH and -NH₂ groups enable stronger intermolecular hydrogen bonding than methoxy or azo substituents, influencing solubility and crystallinity .

Physical and Chemical Properties

- Melting Points : Methoxy-substituted analogs exhibit melting points ~123–125°C , while azo and Schiff base derivatives range from 180°C () to higher thermal stability due to extended conjugation.

- Spectroscopic Features: NMR: Methoxy groups resonate at δ ~3.8–4.0 ppm, whereas amino protons appear δ ~5.0–6.0 ppm (unshielded) . IR: -NH₂ stretches (~3300–3500 cm⁻¹) differ from -N=N- (~1600 cm⁻¹) or -C=S (~1250 cm⁻¹) in other analogs .

Structural and Theoretical Insights

- Crystal Packing: Methoxy and benzotriazole derivatives exhibit intramolecular hydrogen bonding, whereas amino groups may promote intermolecular H-bonding networks .

- DFT Studies: Azo-containing palladium complexes adopt square-planar geometries consistent with B3LYP-optimized structures . For the target compound, amino substitution could lower HOMO-LUMO gaps, enhancing reactivity.

Métodos De Preparación

General Procedure and Optimization

In a representative protocol, 2-naphthol (1a , 1.5 equiv) and 2-aminonaphthalene (2a , 1 equiv) are stirred in HFIP with Fe(acac)₃ and TBHP for 20 minutes. Quenching with NaOH and extraction with diethyl ether, followed by silica-gel chromatography (hexane/ethyl acetate 90:10), affords the product in 82% yield. Critical modifications include:

-

Additives : TFA (1.25 equiv) enhances yields for secondary amines (e.g., N-butyl-2-aminonaphthalene 2d ) by protonating the amine, increasing electrophilicity.

-

Solvent : HFIP’s high polarity stabilizes radical intermediates, while its low nucleophilicity minimizes side reactions.

-

Catalyst Loading : Reducing Fe(acac)₃ to 5 mol% decreases yields by 15–20%, underscoring the necessity of 10 mol% for optimal turnover.

Catalytic Systems and Alternative Approaches

While Fe(acac)₃/TBHP is predominant, palladium- and copper-based systems offer complementary pathways. A Pd(PPh₃)₂Cl₂/CuI cocatalyst in tetrahydrofuran (THF) enables Sonogashira-type couplings between 2-ethynylnaphthalen-1-amine and aryl halides, though yields for binaphthyl products remain lower (59–85%). Nickel catalysts (e.g., Ni(cod)₂ with PCy₃) have been explored for C–N bond formation but require elevated temperatures (100°C) and show limited functional group tolerance.

Solvent Effects on Reaction Efficiency

HFIP outperforms alternatives like toluene or DMF due to its ability to stabilize charged intermediates. Comparative studies reveal a 30% yield drop in toluene, attributed to poor solubility of Fe(acac)₃ and inefficient radical generation.

Purification and Structural Characterization

Crude products are purified via silica-gel chromatography with hexane/ethyl acetate gradients (90:10 to 98:2), resolving regioisomers and unreacted starting materials. Key characterization data include:

-

¹H NMR : Aromatic protons resonate between δ 6.92–7.93 ppm, with coupling constants (J = 7.4–9.0 Hz) confirming binaphthyl connectivity.

-

¹³C NMR : Quaternary carbons adjacent to hydroxyl and amino groups appear at δ 143.8 and 151.9 ppm, respectively.

-

HRMS : Molecular ion peaks ([M−H]⁺) align with theoretical values (e.g., m/z 284.1058 for 3 vs. calc. 284.1070).

Challenges and Methodological Limitations

Despite high efficiency, the oxidative cross-coupling faces limitations:

-

Sensitivity to Oxygen : Reactions must be conducted under inert atmosphere to prevent overoxidation of Fe(III).

-

Scalability : Milligram-scale syntheses (50–100 mg) are routine, but kilogram-scale runs suffer from exothermic side reactions, necessitating careful temperature control.

-

Substrate Availability : Specialty 2-aminonaphthalenes (e.g., 2g ) require multistep syntheses, increasing overall cost .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.